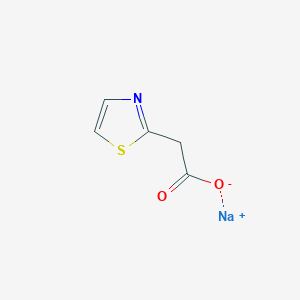
2-Fluoro-4-(3-nitrophenyl)benzonitrile
Vue d'ensemble
Description
2-Fluoro-4-(3-nitrophenyl)benzonitrile is a chemical compound with the molecular formula C13H7FN2O2 . It has a molecular weight of 242.21 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(3-nitrophenyl)benzonitrile consists of a benzene ring with a fluoro group at the 2nd position and a nitrophenyl group at the 4th position, along with a nitrile group .Physical And Chemical Properties Analysis
2-Fluoro-4-(3-nitrophenyl)benzonitrile has a molecular weight of 242.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Organic Synthesis and Chemical Intermediates
Compounds structurally related to 2-Fluoro-4-(3-nitrophenyl)benzonitrile serve as intermediates in the synthesis of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, highlights the role of fluoro-nitrophenyl derivatives in pharmaceutical synthesis (Qiu et al., 2009). Similarly, the development of a novel one-pot synthesis method for a radiolabeling precursor of [(18)F]FPEB, used in PET imaging for metabotropic glutamate subtype 5 receptors, exemplifies the utility of fluoro-nitrobenzonitriles in radiotracer preparation (Lim et al., 2014).
Material Science and Biosensors
Research has also extended into materials science, where derivatives of fluoro-nitrophenyl benzonitriles have been explored for their electronic and optical properties. For example, the development of a biosensor platform based on 4-Fluoro-3-nitrophenyl grafted gold electrodes for the electrochemical detection of interleukin-2 protein showcases the potential of such compounds in the fabrication of sensitive biosensing devices (Arya & Park, 2014).
Pharmaceuticals and Therapeutics
Although direct applications in drug development were not found for 2-Fluoro-4-(3-nitrophenyl)benzonitrile, research on related compounds suggests potential utility in designing novel therapeutics. The synthesis of MDV3100, an androgen receptor antagonist, from related fluoro-nitrobenzonitriles, hints at the importance of such structures in developing treatments for conditions like prostate cancer (Zhi-yu, 2012).
Propriétés
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTRRCMVIIVEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-nitrophenyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)










![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)
